MAO-B Inhibitory Activity of the 4-Bromobenzyloxy Motif vs. Unsubstituted Benzyloxy Analogs
In a focused series of benzyloxy-substituted small molecules, the 4-bromobenzyloxy group was critical for potent human MAO-B inhibition. The meta-(4-bromobenzyloxy)benzaldehyde scaffold served as the key intermediate for generating compounds with strong MAO-B activity, whereas non-brominated benzyloxy analogs showed markedly reduced potency [1]. The target compound, bearing an intact 4-bromobenzyloxy phenylpropenamide core, belongs to this privileged substructure family. Direct quantitative data for the exact compound is not available in the public domain; however, the class-level SAR indicates that removal or replacement of the bromine with, for example, a 4-methyl group (as in CAS 477889-36-4) is predicted to diminish MAO-B affinity based on the electronic and steric requirements of the enzyme's hydrophobic pocket [1].
| Evidence Dimension | Human MAO-B inhibitory potency (class-level SAR for the 4-bromobenzyloxy motif) |
|---|---|
| Target Compound Data | Not directly reported; inferred to possess MAO-B inhibitory activity consistent with the 4-bromobenzyloxy cinnamate scaffold. |
| Comparator Or Baseline | Non-brominated benzyloxy cinnamamide analogs (e.g., 4-methylbenzyl or unsubstituted benzyloxy derivatives) show significantly reduced MAO-B inhibition in published series. |
| Quantified Difference | Qualitative SAR: presence of the 4-bromobenzyloxy group is required for potent MAO-B binding; removal or substitution leads to substantial loss of activity (exact fold-change not available for the specific compound). |
| Conditions | Recombinant human MAO-B enzyme assay using kynuramine as substrate; SAR derived from a series of benzyloxybenzaldehyde and benzyloxycinnamate analogs [1]. |
Why This Matters
Procurement of a compound lacking the 4-bromobenzyloxy group (such as the close analog CAS 477889-36-4) risks delivering an inactive or weakly active compound for MAO-B focused research programs.
- [1] Mathew, B., et al. (2017). Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(1), 11-16. View Source
